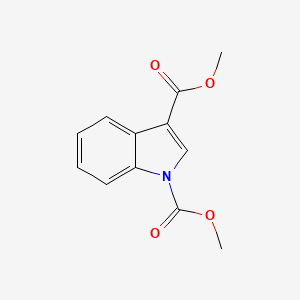

dimethyl 1H-indole-1,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl indole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)9-7-13(12(15)17-2)10-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWBPNPSPSCWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 1h Indole 1,3 Dicarboxylate

Catalytic Strategies in the Formation of 1H-Indole-1,3-dicarboxylate Systems

Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency, atom economy, and selectivity. The construction of the indole (B1671886) dicarboxylate system has benefited significantly from such approaches, ranging from transition-metal catalysis to metal-free and multicomponent strategies.

Transition-Metal Catalyzed Approaches (e.g., Rh-catalyzed C–H annulation)

Transition-metal catalysis, particularly through C-H activation, has emerged as a powerful tool for constructing complex molecular architectures from simple precursors. semanticscholar.org Rhodium(III)-catalyzed reactions are notable for their high efficiency and regioselectivity in synthesizing substituted indoles. mdpi.com These methods often involve the annulation of anilines with alkynes, where the catalyst facilitates the direct functionalization of C-H bonds.

The general mechanism for Rh(III)-catalyzed indole synthesis involves the coordination of the aniline derivative to the metal center, followed by C-H activation to form a rhodacyclic intermediate. This intermediate then undergoes migratory insertion with an alkyne coupling partner, followed by reductive elimination to yield the indole product and regenerate the active Rh(III) catalyst. mdpi.com While direct synthesis of dimethyl 1H-indole-1,3-dicarboxylate via this method from simple anilines would require a specifically functionalized alkyne, the strategy is highly effective for building the core indole skeleton. For instance, Rh(III)-catalyzed aerobic C-H activation has been successfully used to synthesize a broad range of indoles from simple anilines and alkynes, using molecular oxygen as the sole oxidant. semanticscholar.org Similarly, direct C-H alkylation of indoles with diazo compounds has been achieved using Rh(III) catalysts, demonstrating the versatility of this metal in modifying the indole core. mdpi.com

| Catalyst System | Reactants | Key Features |

| [CpRhCl2]2/AgSbF6 | Anilines, Alkynes | Aerobic C-H activation; uses O2 as the oxidant. semanticscholar.org |

| CpRh(MeCN)32 | Indoles, Diazo Compounds | Highly regioselective C2-H alkylation; mild conditions. mdpi.com |

| Rh(III) catalysts | N-H free indoles, Alkenes | Directs C-H activation for dialkenylation and cascade cyclization. nih.gov |

Organocatalytic and Metal-Free Methods

To circumvent the cost and potential toxicity of heavy metals, organocatalytic and metal-free synthetic routes have gained prominence. These methods utilize small organic molecules as catalysts or rely on reaction conditions that promote cyclization without any catalyst. researchgate.net

A notable metal-free approach involves the reaction of anilines with α-halo-α,β-unsaturated esters, which can proceed through a tandem aza-Michael addition/intramolecular C-H amination sequence. While not strictly organocatalytic, such methods avoid transition metals. Another strategy is the decarboxylation of indole-3-carboxylic acids, which can be achieved under metal-free conditions promoted by bases like potassium carbonate or simply by solvents like acetonitrile under basic conditions. researchgate.net

For the synthesis of dimethyl carbonate, a related dicarboxylate, a metal-free, one-pot synthesis from CO2 has been reported using an organic superbase. mdpi.com This approach involves the formation of a switchable ionic liquid that reacts with methyl iodide. mdpi.com Similar principles could be conceptually applied to the synthesis of more complex carboxylated heterocycles. A practical metal-free method for the regioselective nitration of indoles uses ammonium tetramethylnitrate and trifluoroacetic anhydride (B1165640), producing an electrophilic nitrating agent that selectively functionalizes the 3-position. nih.gov This highlights the potential for developing selective, metal-free C-H functionalization pathways toward the target dicarboxylate.

Multicomponent Reaction (MCR) Pathways for Indole Dicarboxylates

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. jocpr.com This strategy offers significant advantages in terms of step economy and the rapid generation of molecular complexity.

The synthesis of functionalized indoles and related heterocyclic systems has been achieved through various MCRs. For example, a copper-catalyzed four-component reaction of aromatic aldehydes, 1,3-dimethylbarbituric acid, and 2-methylindole has been used to generate spirotetrahydrocarbazoles. beilstein-journals.org In this reaction, an indole-based ortho-quinodimethane intermediate is generated in situ, which then undergoes a Diels-Alder reaction with a dienophile also formed in the reaction mixture. beilstein-journals.orgnih.gov

While a direct MCR for this compound is not prominently documented, the principles can be applied. A hypothetical MCR could involve an aniline, a glyoxylate derivative, and a pyruvate derivative, which upon condensation and cyclization under appropriate catalytic conditions could assemble the indole-1,3-dicarboxylate core. The power of MCRs lies in their ability to construct complex scaffolds in a single pot, making them an attractive area for future development in this field. mdpi.com

Regioselective and Stereoselective Control in this compound Synthesis

Achieving precise control over the placement of functional groups (regioselectivity) is a central challenge in the synthesis of substituted indoles. For this compound, this means ensuring the selective introduction of methoxycarbonyl groups at the N-1 and C-3 positions.

The Fischer indole synthesis, a classic method for indole formation, can exhibit variable regioselectivity depending on the substitution pattern of the starting ketone and the acid catalyst used. researchwithnj.comresearchgate.net The use of specific reagents, such as Eaton's reagent (P2O5/MeSO3H), has been shown to provide unprecedented regiocontrol in the Fischer indole reaction with methyl ketones, favoring the formation of 3-unsubstituted indoles. researchwithnj.com This control is crucial for subsequent C-3 functionalization.

Transition-metal-catalyzed C-H activation methods often provide excellent regioselectivity. For instance, Rh(III)-catalyzed reactions can selectively target the C2-position of an existing indole for alkylation, leaving the C3-position available for other modifications. mdpi.com Similarly, directing groups on the aniline nitrogen can guide the annulation process to produce a specific regioisomer.

Stereoselectivity becomes relevant when chiral centers are present in the substituents or when the indole derivative is part of a larger, three-dimensional structure. In the context of synthesizing the planar this compound itself, stereoselectivity is not a primary concern. However, in reactions that use indole derivatives as substrates, such as in the organocatalytic synthesis of spirocyclopropane oxindoles, high diastereoselectivity and enantioselectivity can be achieved. researchgate.net

Novel Ring-Forming Reactions Leading to the Indole-1,3-dicarboxylate Core

Beyond traditional named reactions, novel cyclization and ring-forming strategies continue to be developed for indole synthesis, offering new pathways to complex derivatives.

Cycloaddition Reactions (e.g., involving acetylenedicarboxylates)

Cycloaddition reactions are powerful methods for constructing cyclic systems. The reaction of indoles with dimethyl acetylenedicarboxylate (DMAD) is a well-established route for elaborating the indole core. When indole is treated with DMAD alone, a complex mixture of products can form, including carbazole and benzazepine derivatives. rsc.org However, under controlled conditions, specific products can be favored. For instance, in methanol, the reaction primarily yields dimethyl indol-3-ylfumarate. rsc.org

A more direct approach to forming a new ring fused to the indole is through 1,4-dipolar cycloaddition. In this type of reaction, a 1,4-dipole, often generated in situ from a heterocycle like pyridine and an acetylene derivative like DMAD, reacts with a dipolarophile. researchgate.net While this often leads to six-membered heterocyclic compounds, variations of this chemistry can be envisioned to construct the indole ring itself. The inverse electron demand Diels-Alder reaction is another strategy that has been applied to indole synthesis, showcasing the versatility of cycloaddition pathways. dntb.gov.ua

| Reaction Type | Reactants | Product Type |

| Addition Reaction | Indole, Dimethyl Acetylenedicarboxylate (DMAD) | Complex mixture, including dimethyl indol-3-ylfumarate (in methanol). rsc.org |

| [4+2] Cycloaddition | 1,4-Dipoles (from Pyridine + DMAD), 1H-pyrrole-2,3-diones | Functionalized spiropyrido[2,1-b] researchgate.netscispace.comoxazine-pyrroles. researchgate.net |

Fischer Indole Synthesis Derivatives and Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole core. wikipedia.orgthermofisher.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com

Formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form. wikipedia.org

A acs.orgacs.org-sigmatropic rearrangement of the protonated enamine, which is the core bond-forming step. nih.gov

Rearomatization of the benzene (B151609) ring, followed by intramolecular cyclization and the elimination of ammonia to yield the final indole product. nih.govjk-sci.com

To synthesize this compound, a strategic selection of starting materials is required. A plausible route involves the reaction of methyl 2-(2-oxopropanoyl)hydrazine-1-carboxylate (a derivative of phenylhydrazine with a methoxycarbonyl group on the nitrogen) with dimethyl 2-oxosuccinate (a keto-ester). The acid-catalyzed condensation would generate the requisite hydrazone intermediate, which upon heating, would undergo the Fischer cyclization sequence to furnish the target molecule.

Modern modifications to the Fischer synthesis have aimed to improve yields, expand substrate scope, and introduce milder reaction conditions.

Buchwald Modification : This powerful variation utilizes a palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone intermediate from an aryl bromide or halide and a hydrazone. wikipedia.org This approach avoids the often harsh conditions required for the initial condensation and allows for the synthesis of more complex hydrazones that may be otherwise difficult to access. wikipedia.org

Three-Component Synthesis : A one-pot, three-component approach has been developed where organometallic reagents (like Grignard or organolithium compounds) react with nitriles to form metalloimines. These intermediates then react in situ with arylhydrazines under acidic conditions to generate the hydrazone, which proceeds to the indole without isolation. nih.gov

The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂, BF₃, and AlCl₃. wikipedia.orgnih.gov The selection often depends on the specific substrates and the desired regioselectivity, especially when using unsymmetrical ketones. thermofisher.com

Interactive Data Table: Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions | Notes |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in solvent (e.g., ethanol, acetic acid) | Classical and widely used; can be harsh. wikipedia.orgnih.gov |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Heating, often in higher boiling solvents | Useful for a broad range of substrates. wikipedia.orgnih.gov |

| Solid-Phase | Clay, Zeolites | Heating, often solvent-free | Offers easier workup and potential for catalyst recycling. |

| Palladium | Pd(OAc)₂, Pd₂ (dba)₃ | With appropriate ligands (e.g., Buchwald ligands) | Used in the Buchwald modification for hydrazone formation. wikipedia.org |

Electrophilic Cyclization and Annulation Strategies

Electrophilic cyclization and annulation reactions represent a powerful, convergent approach to the indole scaffold, typically involving the formation of the C2-C3 bond in the final ring-closing step. These methods often start with ortho-substituted anilines.

A prominent strategy for synthesizing substituted indoles involves the cyclization of 2-alkynylanilines. mdpi.com For the synthesis of this compound, a potential precursor would be methyl 2-(alkynyl)-N-(methoxycarbonyl)aniline . The cyclization of this intermediate can be initiated by an electrophile.

Palladium-Catalyzed Cyclization : Palladium catalysts are highly effective in promoting the intramolecular cyclization of 2-alkynylanilines. mdpi.com The reaction can proceed through various mechanisms, including aminopalladation of the alkyne followed by reductive elimination. This method is compatible with a wide range of functional groups. The use of palladium catalysts allows for the construction of complex indoles under relatively mild conditions. mdpi.com

Iodocyclization : The reaction of a 2-alkynylaniline with molecular iodine (I₂) serves as a mild and efficient method to trigger cyclization. The iodine acts as an electrophile, activating the alkyne towards nucleophilic attack by the aniline nitrogen. This process typically yields a 3-iodoindole, which is a versatile intermediate that can be further functionalized.

Annulation reactions build the indole ring by forming multiple bonds in a single, often tandem, process. These strategies offer high atom economy and can rapidly generate molecular complexity.

Larock Indole Synthesis : This is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. It is a highly versatile method for producing polysubstituted indoles.

[3+2] Annulation : Novel annulation strategies, such as the formal dehydrative [3+2] annulation between N-arylhydroxylamines and activated alkynes, provide a metal-free route to construct the indole core under mild conditions. researchgate.net

These methods provide strategic alternatives to the Fischer synthesis, particularly for substrates that may be incompatible with strongly acidic or high-temperature conditions.

Interactive Data Table: Comparison of Cyclization/Annulation Strategies

| Method | Key Precursor | Typical Reagent/Catalyst | Key Bond Formation | Advantages |

| Pd-Catalyzed Cyclization | 2-Alkynylaniline | Pd(OAc)₂, PdCl₂(MeCN)₂ | C2-N1, C2-C3 (intramolecular) | Mild conditions, high functional group tolerance. mdpi.com |

| Iodocyclization | 2-Alkynylaniline | I₂ | C2-N1, C2-C3 (intramolecular) | Forms a versatile 3-iodoindole intermediate. |

| Larock Annulation | o-Iodoaniline, Alkyne | Pd(OAc)₂ | C2-N1, C2-C3 (intermolecular) | Convergent, builds complexity quickly. |

| [3+2] Annulation | N-Arylhydroxylamine, Alkyne | None (thermal) | C2-N1, C3-C(aryl) | Metal-free, green approach. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net The synthesis of indoles, including this compound, can be made more sustainable by adopting these principles.

Several green alternatives to traditional indole syntheses have been developed:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for the Fischer indole synthesis from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. researchgate.netnewhaven.edu

Use of Green Solvents and Catalysts : Replacing hazardous mineral acids and volatile organic solvents is a key goal.

Water : Performing cyclization reactions in water, often with the aid of surfactants to create micelles that act as nanoreactors, is a highly sustainable approach. mdpi.com

Low-Melting Mixtures : A mixture of L-(+)-tartaric acid and dimethylurea can serve as a biodegradable, non-toxic, and recyclable solvent and catalyst system for the Fischer indole synthesis, tolerating sensitive functional groups. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions : Developing syntheses that avoid the use of heavy metal catalysts is a significant aspect of green chemistry. Multicomponent reactions, such as a two-step synthesis from anilines, glyoxal, and isocyanides in ethanol, provide a metal-free pathway to functionalized indoles under mild conditions. researchgate.net

Continuous Flow Synthesis : Transferring reactions from batch to continuous flow systems offers improved safety, better heat and mass transfer, and the potential for easier scale-up and automation. The Fischer indole synthesis has been successfully adapted to continuous flow reactors. researchgate.net

Applying these principles to the synthesis of this compound could involve performing a Fischer indole synthesis using a recyclable solid acid catalyst under microwave irradiation or developing a palladium-catalyzed cyclization of a 2-alkynylaniline derivative in an aqueous micellar medium. These approaches align with the goals of sustainable chemistry by reducing waste, energy consumption, and the use of toxic materials.

Interactive Data Table: Green Approaches in Indole Synthesis

| Green Principle | Application/Methodology | Example | Benefit |

| Energy Efficiency | Microwave-Assisted Synthesis | Fischer indole reaction under microwave irradiation. newhaven.edu | Reduced reaction times, lower energy consumption. |

| Safer Solvents | Aqueous Micellar Catalysis | Pd-catalyzed cyclization of 2-alkynylanilines in water with surfactants. mdpi.com | Eliminates volatile organic compounds (VOCs). |

| Catalysis | Recyclable Acid Catalysts | Fischer indole synthesis using tartaric acid-dimethylurea melt. organic-chemistry.org | Biodegradable, non-toxic, and reusable catalyst/solvent system. |

| Atom Economy | Multicomponent Reactions | One-pot synthesis from anilines, glyoxal, and isocyanides. researchgate.net | High efficiency, minimizes byproducts. |

| Process Intensification | Continuous Flow Synthesis | Fischer indole synthesis in a tubular reactor. researchgate.net | Enhanced safety, scalability, and control. |

Mechanistic Elucidation of Reactions Involving Dimethyl 1h Indole 1,3 Dicarboxylate

Kinetic Studies and Reaction Rate Determination

No kinetic data, such as reaction rate constants, determination of reaction orders, or activation energy parameters, for reactions involving dimethyl 1H-indole-1,3-dicarboxylate has been reported in the reviewed literature. Therefore, no data tables on its reaction kinetics can be compiled.

Identification and Characterization of Transient Intermediates

There are no available studies that identify or characterize transient intermediates, such as Wheland intermediates (sigma-complexes) or other reactive species, formed during reactions of this compound. Spectroscopic or trapping experiments to elucidate these intermediates have not been documented.

Transition State Analysis and Reaction Pathway Mapping

Detailed transition state analyses, either through computational modeling (e.g., Density Functional Theory calculations) or experimental methods (e.g., kinetic isotope effect studies), specifically for reactions of this compound, are absent from the scientific literature. Consequently, a precise reaction pathway mapping cannot be accurately constructed.

Solvent Effects on Reaction Mechanisms and Selectivity

While it is a fundamental principle in chemistry that solvents can influence reaction rates and selectivity, no systematic studies have been published that specifically investigate the effect of different solvents on the mechanistic pathways or product distribution for reactions of this compound.

Chemical Reactivity and Derivatization Strategies of Dimethyl 1h Indole 1,3 Dicarboxylate

Functionalization of the Indole (B1671886) Nucleus (e.g., Bromination, other electrophilic substitutions)

The indole nucleus is generally characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic attack, with the C-3 position being the most reactive site. niscpr.res.inquimicaorganica.org However, in dimethyl 1H-indole-1,3-dicarboxylate, the presence of electron-withdrawing methoxycarbonyl groups at both the N-1 and C-3 positions significantly alters this reactivity profile. These groups deactivate the pyrrole (B145914) portion of the indole ring, rendering the C-3 position unavailable for substitution and reducing the nucleophilicity of the C-2 position.

Consequently, electrophilic substitution reactions are directed towards the benzene (B151609) ring of the indole nucleus. niscpr.res.in Drawing parallels from studies on the closely related dimethyl indole-2,3-dicarboxylates, electrophilic attack is expected to occur preferentially at the C-5 and C-6 positions. researchgate.net For instance, nitration of dimethyl indole-2,3-dicarboxylate with nitronium tetrafluoroborate (B81430) in the presence of tin(IV) chloride yields the 5-nitro derivative as the major product. semanticscholar.org Similarly, bromination of this analog provides the 5-bromoindole (B119039) as the sole product under certain conditions, while N-substituted variants can yield a mixture of 5-bromo and 6-bromo derivatives. researchgate.net

While specific studies on the bromination of this compound are not extensively detailed, the expected outcomes are summarized below based on the reactivity of analogous compounds.

| Reaction | Reagent/Conditions | Predicted Major Product(s) | Reference/Rationale |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid or Pyridinium hydrobromide perbromide | Dimethyl 5-bromo-1H-indole-1,3-dicarboxylate and/or Dimethyl 6-bromo-1H-indole-1,3-dicarboxylate | Based on bromination of indole-2,3-dicarboxylates. researchgate.net |

| Nitration | NO₂BF₄ / SnCl₄ | Dimethyl 5-nitro-1H-indole-1,3-dicarboxylate | Based on nitration of indole-2,3-dicarboxylates. semanticscholar.org |

Transformations Involving the Ester Functionalities

The two ester groups of this compound exhibit different chemical reactivity due to their distinct electronic environments, allowing for selective transformations.

The ester group at the N-1 position is technically a carbamate (B1207046), while the C-3 ester is an aryl ester. This difference allows for selective hydrolysis. The N-1 ester is generally more labile and susceptible to cleavage under basic conditions (saponification) compared to the more stable C-3 ester. This selective hydrolysis can be used to generate the corresponding 1H-indole-3-carboxylic acid derivative, freeing the nitrogen atom for subsequent N-alkylation or other functionalization, while retaining the C-3 ester as a handle for further reactions.

A key synthetic strategy involves the chemoselective reaction of the dicarboxylate with nucleophiles like hydrazine (B178648) hydrate (B1144303). Research has demonstrated a distinct preference for the nucleophilic attack of hydrazine at the N-1 ester carbonyl over the C-3 ester. niscair.res.in This selectivity is attributed to the higher electrophilicity and better leaving group potential associated with the N-1 carbamate moiety. This reaction exclusively yields the 1-hydrazinocarbonyl-1H-indole-3-carboxylate derivative, which serves as a valuable intermediate for constructing more complex heterocyclic systems. niscair.res.in

| Starting Material | Reagent | Product | Key Observation | Reference |

|---|---|---|---|---|

| Indole 1,3-dicarboxylates | Hydrazine hydrate (H₂NNH₂·H₂O) | 1-Hydrazinocarbonyl-indole-3-carboxylates | Exclusive nucleophilic attack at the N-1 ester position. | niscair.res.in |

Cross-Coupling Reactions at Substituted Positions

The halogenated derivatives of this compound, synthesized via electrophilic substitution as described in section 4.1, are excellent substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity and diversity of the indole scaffold.

For example, a bromo-substituted derivative (e.g., dimethyl 5-bromo-1H-indole-1,3-dicarboxylate) can readily participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce aryl or vinyl groups. thieme-connect.de

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl functionalities. thieme-connect.denih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl or N-alkyl bonds at the substituted position.

These reactions provide access to a wide array of highly functionalized indole derivatives that would be difficult to synthesize through other methods. nih.gov

This compound as a Building Block for Complex Heterocycles and Polycycles

The functional handles present in this compound and its derivatives make it a valuable precursor for the synthesis of elaborate heterocyclic and polycyclic structures.

The strategic derivatization of the ester groups provides a direct pathway to complex, multi-ring systems. The N-1 hydrazide intermediate, formed via selective reaction with hydrazine hydrate, is particularly useful in this regard. This hydrazide can undergo cyclocondensation reactions with various reagents to generate novel bis-heterocyclic compounds where a second five-membered ring is attached to the indole nitrogen via a carbonyl linker. niscair.res.in

For instance, the N-1 hydrazide can be reacted with:

Carbon disulfide (CS₂): To form a 1,3,4-oxadiazole (B1194373) ring. niscair.res.in

Aldehydes: To form Schiff bases, which can be further cyclized with reagents like thioglycolic acid to yield thiazolidinones. niscair.res.in

Diketones (e.g., acetonylacetone): To produce N-substituted pyrroles. niscair.res.in

Another potential, though less explored, strategy for forming fused systems involves cycloaddition reactions. The C-2–C-3 double bond of the indole nucleus, although deactivated by the adjacent electron-withdrawing groups, can potentially act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or azomethine ylides to construct fused five-membered rings. wikipedia.orgnih.gov

| Reagent | Resulting Heterocyclic System at N-1 | Reference |

|---|---|---|

| Carbon disulfide / KOH | 5-Mercapto-1,3,4-oxadiazole | niscair.res.in |

| p-Chlorobenzaldehyde followed by Thioglycolic acid | 2-(p-Chlorophenyl)-4-thiazolidinone | niscair.res.in |

| Acetonylacetone | 2,5-Dimethylpyrrole | niscair.res.in |

Synthesis of Indole-Derived Oligomers and Polymers

The derivatization of this compound opens avenues for the synthesis of novel indole-containing oligomers and polymers. While direct polymerization of this specific compound is not commonly reported due to the relative stability of the N-methoxycarbonyl group, its strategic modification provides monomers suitable for various polymerization techniques. The primary strategies revolve around the selective transformation of the ester functionalities at the N-1 and C-3 positions to create reactive sites for polycondensation or other polymerization reactions.

Two main conceptual pathways can be delineated for the synthesis of indole-derived oligomers and polymers from this compound:

Selective Deprotection of the N-1 Position: This approach involves the selective removal of the methoxycarbonyl group at the N-1 position to yield methyl 1H-indole-3-carboxylate. This intermediate possesses two distinct reactive sites: the N-H proton of the indole ring and the methyl ester at the C-3 position. This bifunctionality allows it to act as a monomer in several polymerization reactions.

Hydrolysis to Diacid: A more direct approach involves the hydrolysis of both ester groups to form 1H-indole-1,3-dicarboxylic acid. This diacid can then serve as a monomer in classical polycondensation reactions with appropriate co-monomers like diols or diamines.

Polymer Synthesis via Selective N-1 Deprotection

The initial step in this strategy is the selective hydrolysis or aminolysis of the N-methoxycarbonyl group. While specific conditions for this compound are not extensively documented, general methods for the deprotection of N-alkoxycarbonyl groups on indoles can be applied. This would typically involve basic or acidic hydrolysis under controlled conditions to favor the removal of the more labile N-carbamate over the C-3 ester.

Once methyl 1H-indole-3-carboxylate is obtained, it can be polymerized through several routes:

Polyamide Synthesis: The N-H group of the indole can react with diacyl chlorides or other activated diacids. For instance, polycondensation with a diacyl chloride like terephthaloyl chloride would yield a polyamide. The C-3 ester group could either be carried along in the polymer backbone or be subsequently hydrolyzed to a carboxylic acid for further functionalization.

Polyurethane Synthesis: The reaction of the N-H group with diisocyanates offers a route to polyureas, not polyurethanes. To form polyurethanes, the C-3 ester would first need to be reduced to a hydroxyl group, creating an indole-3-methanol derivative.

Polyester (B1180765) Synthesis: To form polyesters, the methyl 1H-indole-3-carboxylate can be first converted to a diol or a dicarboxylic acid derivative. For example, reaction with a long-chain diol could lead to a new monomer that can then be polymerized. Research has shown that indole-based dicarboxylates can undergo polycondensation with various diols to produce high-quality polyesters.

The following table outlines a conceptual synthetic pathway for forming a polyamide from this compound.

| Step | Reactant(s) | Key Reagents/Conditions | Product | Polymerization Type |

| 1 | This compound | Mild basic hydrolysis (e.g., LiOH in THF/water) | Methyl 1H-indole-3-carboxylate | - |

| 2 | Methyl 1H-indole-3-carboxylate, Terephthaloyl chloride | Base (e.g., pyridine), solvent (e.g., DMF) | Poly(amide-ester) | Polycondensation |

Polymer Synthesis via Dicarboxylic Acid Monomer

This strategy involves the hydrolysis of both the N-1 and C-3 ester groups of this compound to yield 1H-indole-1,3-dicarboxylic acid. This diacid is a versatile monomer for polycondensation reactions.

Polyester Synthesis: The 1H-indole-1,3-dicarboxylic acid can be reacted with a variety of diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) in the presence of an acid catalyst to form polyesters. The properties of the resulting polyester, such as its thermal stability and solubility, can be tuned by the choice of the diol.

Polyamide Synthesis: Polycondensation of the diacid with diamines (e.g., hexamethylenediamine, p-phenylenediamine) would lead to the formation of polyamides. These materials are expected to have high thermal stability and mechanical strength due to the rigid indole unit and hydrogen bonding from the amide linkages.

The table below illustrates the proposed synthesis of a polyester from this compound.

| Step | Reactant(s) | Key Reagents/Conditions | Product | Polymerization Type |

| 1 | This compound | Strong acid or base hydrolysis (e.g., NaOH(aq), then H3O+) | 1H-Indole-1,3-dicarboxylic acid | - |

| 2 | 1H-Indole-1,3-dicarboxylic acid, 1,4-Butanediol | Acid catalyst (e.g., p-toluenesulfonic acid), high temperature | Polyester | Polycondensation |

The incorporation of the indole moiety into the polymer backbone is of significant interest for the development of functional materials with unique optical and electronic properties. Further research into the derivatization and polymerization of this compound is warranted to explore the full potential of this versatile compound in polymer chemistry.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 1h Indole 1,3 Dicarboxylate and Its Derivatives

Detailed Conformational Analysis using Advanced NMR Techniques

The conformational flexibility of dimethyl 1H-indole-1,3-dicarboxylate, primarily arising from rotation around the single bonds connecting the ester groups to the indole (B1671886) ring, can be investigated in solution using advanced NMR techniques. Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose, as they detect through-space interactions between protons that are in close proximity, providing direct evidence of the molecule's spatial arrangement. mdpi.commdpi.com

For this compound, the key conformational question involves the relative orientation of the two methoxycarbonyl groups at the N1 and C3 positions. The rotation around the N1–C(O)OCH₃ and C3–C(O)OCH₃ bonds can lead to several stable or transient conformers. NOESY experiments can distinguish between these possibilities by observing correlations between specific protons. For instance, a spatial proximity between the N-H proton (or the protons of an N-substituent in a derivative) and the protons of the C3-ester group would indicate a specific rotational preference. sapub.org

Two-dimensional techniques like 1H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are first used to unambiguously assign all proton and carbon signals in the molecule. mdpi.comipb.pt Following this, NOESY spectra are acquired. The presence or absence of cross-peaks between non-bonded protons allows for the determination of their spatial distances, which can then be used to build a three-dimensional model of the predominant conformation in solution.

Table 1: Hypothetical NOESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Expected NOE | Conformational Implication |

| H2 and H4 | Strong | Confirms proximity along the indole ring edge. |

| H2 and N1-C=O(-OCH₃) | Possible | Indicates a specific orientation of the N1-ester group where the methyl protons are close to the C2 proton. |

| H4 and C3-C=O(-OCH₃) | Possible | Suggests an orientation where the C3-ester group's methyl protons are pointed towards the H4 proton. |

| H7 and N1-C=O(-OCH₃) | Possible | Provides information on the rotation around the N1-ester bond relative to the benzene (B151609) portion of the indole. |

This table is illustrative and shows the type of data that would be sought in a NOESY experiment to define the molecule's conformation.

Solid-State Structural Investigations via X-ray Crystallography

While NMR spectroscopy reveals the structure and dynamics in solution, X-ray crystallography provides a precise, static picture of the molecule's conformation and its packing arrangement in the solid state. This technique is invaluable for determining exact bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's intrinsic geometry and intermolecular interactions. mdpi.com

Although a specific crystal structure for this compound is not detailed in readily available literature, analysis of closely related indole derivatives provides significant insight into the expected structural features. For example, the crystal structure of ethyl 1,3-dimethyl-1H-indole-2-carboxylate reveals key geometric parameters that are likely comparable. nih.gov In such structures, the indole ring system is typically found to be nearly planar. nih.gov The orientation of the ester groups is dictated by a combination of steric hindrance and the optimization of intermolecular forces, such as C-H···O or C-H···π interactions, which stabilize the crystal lattice. nih.gov

For this compound, one would expect the crystal packing to be heavily influenced by hydrogen bonding involving the indole N-H group and the carbonyl oxygen atoms of the ester functionalities, as well as potential π-π stacking of the indole rings.

Table 2: Representative Crystallographic Data for a Related Indole Derivative (Ethyl 1,3-dimethyl-1H-indole-2-carboxylate)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5511 (3) |

| b (Å) | 12.2476 (6) |

| c (Å) | 12.9449 (5) |

| β (°) | 105.488 (2) |

| Volume (ų) | 1153.71 (9) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on a related indole carboxylate derivative to illustrate typical crystallographic parameters. nih.gov

Vibrational Spectroscopy for Probing Molecular Dynamics and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a sensitive probe of a molecule's functional groups and the subtle influences of its local environment. edinst.commt.com These complementary methods measure the vibrational frequencies of chemical bonds, which are unique to the molecule's structure and can be thought of as a molecular "fingerprint". researchgate.net

For this compound, the vibrational spectrum would be dominated by characteristic modes of the indole ring and the two methoxycarbonyl groups. The N-H stretching vibration of the indole ring, typically appearing as a sharp band around 3400 cm⁻¹, is particularly sensitive to hydrogen bonding. researchgate.net The C=O stretching vibrations of the two ester groups are expected to produce strong IR absorptions in the 1700-1750 cm⁻¹ region. The exact frequency of these bands can provide clues about the electronic environment and potential conjugation with the indole ring. derpharmachemica.com

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching modes appear in the 1450-1620 cm⁻¹ region. researchgate.net Analysis of these frequencies, often aided by theoretical calculations using Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and can reveal information about intermolecular interactions in different phases. researchgate.net For instance, a shift in the N-H or C=O stretching frequencies upon changing from a non-polar to a polar solvent can quantify the strength of solute-solvent interactions. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (O-CH₃) | 2900 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1750 | Strong (IR) |

| Aromatic C=C Ring Stretch | 1450 - 1620 | Medium to Strong |

| C-N Stretch | 1300 - 1360 | Medium |

| C-O Stretch (Ester) | 1100 - 1250 | Strong |

This table is based on established frequency ranges for indole and ester functional groups from various spectroscopic studies. researchgate.netderpharmachemica.commontclair.edu

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Understanding the mechanism of a chemical reaction requires identifying the transient intermediates and determining the kinetics of their formation and consumption. In-situ spectroscopy allows for real-time monitoring of a reaction mixture without the need for sampling, providing a continuous stream of data on the concentration of reactants, intermediates, and products. researchgate.net

Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly well-suited for this purpose. researchgate.netnih.gov By inserting a probe directly into the reaction vessel, changes in the IR spectrum can be recorded over time. For reactions involving this compound, such as its synthesis or subsequent functionalization (e.g., nitration researchgate.net), ATR-FTIR can be used to track the reaction progress.

For example, during the synthesis of the title compound, one could monitor the disappearance of the vibrational bands corresponding to the starting materials and the simultaneous appearance of the characteristic C=O ester bands of the product. The formation of any long-lived intermediates might be detectable by the appearance and subsequent disappearance of unique absorption bands. This kinetic data is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation. researchgate.net

Table 4: Application of In-situ ATR-FTIR for Monitoring a Hypothetical Nitration of this compound

| Species | Key Vibrational Band (cm⁻¹) | Observed Trend Over Time |

| This compound (Reactant) | ~1720 (C=O Stretch) | Decrease |

| Nitrating Agent (e.g., NO₂⁺) | Variable | Decrease |

| Nitro-indole Product | ~1730 (C=O Stretch), ~1520 & ~1350 (NO₂ Stretch) | Increase |

| Reaction Intermediate (if any) | Unique, transient band(s) | Appear then disappear |

This table illustrates how key spectroscopic fingerprints could be used to track the progress of a reaction involving the title compound.

Theoretical and Computational Chemistry Studies on Dimethyl 1h Indole 1,3 Dicarboxylate

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. scispace.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for molecular analysis. scispace.com For dimethyl 1H-indole-1,3-dicarboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry and compute electronic parameters. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound (Illustrative Values)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical stability and reactivity |

Note: These values are illustrative and based on typical DFT calculations for related indole (B1671886) structures.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. walisongo.ac.idnih.gov It is generated by mapping the electrostatic potential onto the molecule's electron density surface. nih.govresearchgate.net Different colors on the map indicate regions of varying potential: red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. youtube.comresearchgate.net Green or yellow areas represent neutral or intermediate potential. walisongo.ac.id

In this compound, an EPS map would likely show negative potential (red) around the oxygen atoms of the carboxylate groups, highlighting their nucleophilic character. The indole nitrogen and parts of the aromatic ring may also exhibit negative potential. Conversely, the hydrogen atoms and the carbonyl carbons would likely show positive potential (blue), indicating them as electrophilic sites. bhu.ac.in This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the regioselectivity of chemical reactions. walisongo.ac.idresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govfrontiersin.org This is particularly useful for flexible molecules like this compound, which has rotatable bonds in its ester groups.

By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal the stable conformations the molecule adopts and the energetic barriers between them. It also provides a detailed picture of the solvation shell and the specific interactions (e.g., hydrogen bonds) between the solute and solvent molecules. This information is crucial for understanding the molecule's behavior in a realistic chemical environment, which can significantly influence its reactivity and properties. frontiersin.org For instance, MD simulations have been effectively used to study the stability of ligand-receptor interactions and drug delivery systems. nih.govrsc.org

Prediction of Chemical Reactivity and Regioselectivity through Computational Metrics

Beyond FMO analysis, DFT calculations can provide a suite of "reactivity descriptors" that quantify a molecule's chemical behavior. These global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons, calculated as μ²/2η, where μ is the chemical potential (-χ). mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | 5.5 - 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.5 - 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.0 - 4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 - 2.5 eV |

| Chemical Softness (S) | 1 / η | 0.4 - 0.5 eV-1 |

| Electrophilicity Index (ω) | μ² / 2η | 1.8 - 3.2 eV |

Note: These values are illustrative and derived from the theoretical FMO energies in Table 1.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. mdpi.com By developing a robust QSRR model, the reactivity of new, untested compounds can be predicted without the need for experiments. mdpi.comnih.gov

For a series of substituted dimethyl 1H-indole-1,3-dicarboxylates, a QSRR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (like HOMO/LUMO energies, dipole moment), steric (molecular volume, surface area), or hydrophobic (logP). mdpi.comfrontiersin.org A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with an experimentally measured reactivity parameter (e.g., a reaction rate constant). nih.govnih.gov The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). frontiersin.org Such models can be instrumental in designing indole derivatives with desired reactivity profiles for various applications.

Synthetic Utility and Precursor Role of Dimethyl 1h Indole 1,3 Dicarboxylate in Advanced Materials

Applications in the Synthesis of Organic Electronic Materials

The indole (B1671886) ring system is a prominent structural motif in many organic electronic materials due to its electron-rich nature and hole-transporting capabilities. While direct applications of dimethyl 1H-indole-1,3-dicarboxylate in final device layers are not extensively documented, its role as a precursor is critical. The dicarboxylate functionality allows for the strategic modification and elaboration of the indole core to create tailored materials for charge transport.

Derivatives of the core indole structure are frequently employed in the design of hole-transporting materials (HTMs) and as components in dye-sensitized solar cells (DSSCs). For instance, various indole-based organic dyes, which feature a donor-π-acceptor (D-π-A) architecture, have been developed for DSSCs. researchgate.net In these systems, the indole moiety typically acts as the electron donor or part of the π-conjugated bridge. The functional groups on the indole, such as the carboxylates in this compound, provide convenient handles for synthetic transformations to build these complex D-π-A structures. researchgate.net

Research on related indole derivatives highlights the potential of this structural class. For example, studies on indolo[3,2-b]indole-based HTMs have shown that a planar molecular shape and well-packed π-π stacking can lead to high hole mobility, which is a crucial parameter for efficient organic electronic devices. The ability to functionalize the indole core, a process that can start from precursors like this compound, is key to tuning these molecular packing arrangements and electronic properties.

Table 1: Performance of Selected Indole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs) This table presents data for representative indole derivatives to illustrate the potential of the core structure in organic electronics.

| Dye Derivative | Electron Donor Moiety | Overall Efficiency (η) | Reference |

|---|---|---|---|

| Dye 12 | Triphenylamine & Carbazole | 7.2% | researchgate.net |

| CzP-BA | Carbazole | Promising Candidate | researchgate.net |

| CzP-TBA | Carbazole | Promising Candidate | researchgate.net |

Integration into Fluorescent Probes and Luminescent Materials

Indole and its derivatives are well-known for their intrinsic fluorescence, a property that is highly sensitive to the molecular environment. nih.gov This makes the indole scaffold an excellent foundation for creating fluorescent probes and luminescent materials. The electronic properties, and thus the fluorescence characteristics (e.g., emission wavelength, quantum yield), can be finely tuned by attaching different functional groups to the indole ring. researchgate.netmdpi.com

This compound serves as a valuable starting material for such purposes. The ester groups can be hydrolyzed to carboxylic acids or converted into other functional groups, enabling the attachment of recognition units for specific analytes or linking the indole fluorophore to larger molecular systems. nih.gov For example, indole-based fluorescent probes have been designed for detecting pH changes and specific ions. mdpi.com

Studies on indole-5-carboxylic acid have shown that the fluorescence emission is dependent on solvent polarity. rsc.org The electropolymerization of such monomers can lead to trimers and polymers whose emission spectra are significantly shifted to longer wavelengths compared to the monomer, indicating an extended electron delocalization. rsc.org This demonstrates how functionalized indoles can be used to create materials with tunable solid-state luminescence. The synthesis of various fluorescent indole nucleoside analogues, starting from functionalized indole carboxylates, further underscores the utility of this class of compounds in developing advanced optical materials. nih.gov

Table 2: Photophysical Properties of Selected Indole Derivatives Data for related indole compounds are shown to highlight the tunability of fluorescence based on the indole core.

| Compound | Substituent(s) | Emission Max (λem) | Solvent/State | Reference |

|---|---|---|---|---|

| 5-Cyanoindole | 5-CN | 405 nm | Dioxane | rsc.org |

| Indole-5-carboxylic acid | 5-COOH | 420 nm | Dioxane | rsc.org |

| 5-Methoxyindole | 5-OCH₃ | 390 nm | Dioxane | rsc.org |

| Indole (Neutral form) | None | ~350 nm | General | nih.gov |

Role in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) to construct large, well-ordered assemblies from smaller molecular components. The indole dicarboxylate structure is well-suited for this purpose. The planar aromatic surface facilitates π-π stacking, while the carboxylate groups can act as powerful hydrogen bond donors and acceptors.

Research on the self-assembly of dicarboxylic acids with other molecules, like primary alkyl amines, has shown the formation of extensive, ordered networks that can create supramolecular organogels. rsc.org The intermolecular acid-base interaction is a critical driving force in the gelation process. rsc.org By extension, the diester functionality of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used as a building block in such self-assembled systems.

The ability to control the aggregation morphology is a key goal in materials science. In systems based on dicarboxylic acids, the final self-assembled structure can be influenced by factors like solvent polarity and the structure of complementary molecules. rsc.org This tunability allows for the rational design of soft materials with specific properties, and the indole-1,3-dicarboxylate scaffold provides a rigid, photoactive core to incorporate into these advanced functional materials.

Development of Novel Catalytic Ligands and Supports from Indole Dicarboxylates

The development of new ligands is crucial for advancing transition metal catalysis. Indole-based structures are attractive components for ligands due to their unique electronic properties and rigid framework. The functional groups on this compound can be chemically modified to introduce coordinating atoms (e.g., phosphorus, nitrogen, sulfur), transforming the molecule into a chelating ligand for metal catalysts. mdpi.com

For example, indole-based phosphines have been investigated for their utility in catalysis. mdpi.com The synthesis of such ligands can originate from functionalized indole precursors. Furthermore, the direct C-H functionalization of indoles, a powerful modern synthetic strategy, is often mediated by transition metal catalysts. nih.gov The reactivity and selectivity of these transformations are highly dependent on the electronic nature of the indole, which is influenced by substituents like the carboxylate groups.

The catalytic addition of carboxylic acids to alkynes is an atom-economical method to produce enol esters, which are valuable synthetic intermediates. mdpi.comresearchgate.net Ruthenium and gold catalysts have been shown to be effective for this transformation using indole-2-carboxylic acid. mdpi.comresearchgate.net This highlights how the indole carboxylate framework can itself be a substrate in important catalytic reactions, leading to the synthesis of more complex molecules. The dicarboxylate structure offers multiple reaction sites for building bidentate or polydentate ligands, which can enhance the stability and performance of catalytic metal complexes.

Emerging Research Directions and Future Perspectives for Dimethyl 1h Indole 1,3 Dicarboxylate Research

Chemo- and Biocatalytic Transformations for Enhanced Selectivity

The quest for highly selective and efficient methods to functionalize the indole (B1671886) scaffold is a central theme in modern organic chemistry. For dimethyl 1H-indole-1,3-dicarboxylate and related structures, researchers are increasingly turning to the powerful combination of chemo- and biocatalysis. This integrated approach harnesses the exceptional selectivity of enzymes with the broad reactivity of chemical catalysts, offering significant advantages such as reduced costs, higher yields, and less waste generation. osti.govosti.gov

A key challenge in this field is the compatibility of different catalyst types within a single reaction vessel. illinois.edu However, recent breakthroughs in synthetic biology and chemistry are providing new avenues for multistep cascade reactions that seamlessly merge biocatalytic and chemocatalytic processes. osti.govosti.gov These advancements are paving the way for more precise modifications of the indole nucleus, enabling the synthesis of complex molecules with desired functionalities.

One area of focus is the site-selective functionalization of C-H bonds. For instance, studies on indole-3-carboxamides have demonstrated that the choice of metal catalyst can dictate the position of functionalization. nih.gov Rhodium(I) catalysts can induce a 1,2-acyl translocation followed by C3-functionalization, while Iridium(III) catalysts favor C2-functionalization. nih.gov This level of control is crucial for creating a diverse range of substituted indole derivatives from a common starting material.

Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents significant hurdles, including scalability, reproducibility, and safety. Flow chemistry, coupled with automated synthesis platforms, is emerging as a transformative solution for the production of indole derivatives. researchgate.net This technology offers numerous advantages over traditional batch processing, such as superior mixing, rapid heat and mass transfer, and precise control over reaction times and conditions. almacgroup.com

The implementation of these automated systems is critical for translating laboratory discoveries into reliable industrial processes. researchgate.net While challenges remain in integrating the various components of chemistry, machinery, and control logic, the ongoing development of this field promises to revolutionize the manufacturing of pharmaceuticals and other fine chemicals derived from indole structures. beilstein-journals.org

Rational Design of Indole-1,3-dicarboxylate Derivatives for Tailored Chemical Reactivity

The strategic modification of the this compound scaffold allows for the fine-tuning of its chemical reactivity. By introducing different substituents at various positions on the indole ring, chemists can influence the molecule's electronic properties and steric environment, thereby directing the outcome of subsequent reactions.

For example, the nitration of dimethyl 1-substituted indole-2,3-dicarboxylates has been shown to yield a mixture of nitroindole derivatives, with the position of nitration being influenced by the nature of the substituent on the indole nitrogen. researchgate.net Similarly, the protecting group on the indole nitrogen plays a crucial role in determining the selectivity of halogenation reactions. researchgate.net This ability to control regioselectivity is essential for the synthesis of specific isomers with desired biological or material properties.

The rational design of these derivatives extends to their use in cycloaddition reactions. For instance, isatin-N-acetic acids have been used in 1,3-dipolar cycloaddition reactions to synthesize complex heterocyclic systems like dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylates. documentsdelivered.com This highlights the versatility of the indole-1,3-dicarboxylate framework as a building block for constructing novel molecular architectures.

Exploration of Unconventional Synthetic Pathways and Reaction Conditions

Beyond traditional synthetic methods, researchers are exploring unconventional pathways and reaction conditions to access novel indole derivatives. These approaches often involve the use of unique reagents, non-standard solvents, or alternative energy sources to drive reactions and achieve unique selectivities.

One such example is the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. nih.gov This method utilizes trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) to achieve nitration at the C3 position with high selectivity, avoiding the harsh conditions often associated with nitration reactions. nih.gov The resulting 3-nitroindole derivatives can then be further transformed into other valuable compounds. nih.gov

The use of "non-conventional" conditions, such as green solvents, irradiation, and continuous flow, is also being investigated for reactions like 1,3-dipolar cycloadditions of nitrile oxides. researchgate.net These methods aim to develop more sustainable and efficient synthetic protocols. Another innovative strategy involves the development of polyaromatic structures derived from indane-1,3-dione to enhance the electron-accepting properties of the core structure. mdpi.com These explorations into new synthetic territories are crucial for expanding the chemical space accessible from the this compound platform.

Q & A

Q. What interdisciplinary approaches improve scalability of this compound synthesis?

- Methodological Answer : Integrate continuous-flow reactors (e.g., microfluidic systems) for precise temperature/pH control. Apply machine learning (e.g., Python-based Scikit-learn) to optimize parameters (residence time, catalyst loading) from historical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.